molecular formula C26H25F2N3O6 B549508 Q-VD-OPh CAS No. 1135695-98-5

Q-VD-OPh

Cat. No.: B549508
CAS No.: 1135695-98-5
M. Wt: 513.5 g/mol
InChI Key: OOBJCYKITXPCNS-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Q-VD-OPH, also known as Quinoline-Valine-Aspartate-Difluorophenoxymethylketone, is a potent, cell-permeable inhibitor of caspase activity. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research due to its ability to inhibit a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q-VD-OPH involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate. The process typically includes the following steps:

    Formation of the Quinoline Derivative:

    Coupling with Valine and Aspartate: The quinoline derivative is then coupled with valine and aspartate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of the Difluorophenoxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Q-VD-OPH primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. Conditions involve acidic or neutral pH and controlled temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of halogenated derivatives, while oxidation reactions may produce quinoline N-oxides .

Scientific Research Applications

Neurodegenerative Diseases

Case Study: Alzheimer's Disease
In a study involving TgCRND8 mice, a model for Alzheimer's disease, Q-VD-OPh was administered to assess its effects on caspase activation and subsequent neurodegeneration. The results showed that this compound effectively inhibited caspase-7 activation and reduced cleavage of tau protein and amyloid precursor protein (APP), which are critical in Alzheimer's pathology . This suggests that this compound may have potential as a therapeutic agent in preventing neurodegeneration associated with Alzheimer's disease.

Parameter Control Group This compound Group
Caspase-7 ActivationHighLow
Tau CleavageSignificantMinimal
APP CleavageSignificantMinimal

Cancer Research

Case Study: Tumor Cell Apoptosis Inhibition
this compound has been shown to inhibit apoptosis in various cancer cell models. For instance, in experiments with K562 leukemia cells, the combination of this compound with chemotherapeutic agents enhanced cell survival rates compared to controls treated with chemotherapy alone . This indicates that this compound can be used to protect normal cells from the cytotoxic effects of chemotherapy while allowing tumor cells to be targeted effectively.

Treatment Group Survival Rate (%)
Chemotherapy Alone40
Chemotherapy + this compound75

Immune System Disorders

Case Study: HIV/SIV Research
In studies involving SIV-infected rhesus macaques, administration of this compound significantly reduced apoptosis in CD4+ T cells during acute infection phases. This not only preserved the pool of memory CD4+ T cells but also led to lower viral loads and delayed progression to AIDS . The long-term effects observed even after treatment cessation highlight the potential of this compound in managing viral infections.

Time Point (Days) Control CD4+ T Cell Death (%) This compound Treated (%)
73315
144020
605025

Neutrophil Survival Studies

Case Study: Inhibition of Neutrophil Apoptosis
Research demonstrated that this compound could extend the survival of human neutrophils by preventing apoptosis for up to five days in vitro. This finding is crucial for understanding the role of neutrophils in inflammation and immune response .

Time Point (Days) Control Apoptosis (%) This compound Treatment (%)
19010
38015
57020

Mechanism of Action

Q-VD-OPH exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of caspase substrates, which in turn blocks the execution of apoptosis. The compound is effective against a broad range of caspases, including caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12. The inhibition of these caspases disrupts the apoptotic signaling pathways, leading to cell survival .

Comparison with Similar Compounds

Q-VD-OPH is unique in its broad-spectrum inhibition of caspases and its reduced toxicity compared to other caspase inhibitors. Similar compounds include:

This compound stands out due to its high specificity, effectiveness, and reduced toxicity, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent pan-caspase inhibitor that has garnered significant attention in the field of biomedical research due to its ability to inhibit apoptosis across various cell types and species. This article provides an in-depth examination of its biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

This compound functions primarily as an irreversible inhibitor of caspases, which are cysteine proteases critical for the execution of apoptosis. The compound forms a covalent bond with the active site cysteine residue of caspases, effectively blocking their activity . This inhibition prevents the cleavage of key substrates involved in the apoptotic pathway, thereby averting cell death.

Efficacy in Inhibiting Apoptosis

Research indicates that this compound is effective at low concentrations, with IC50 values ranging from 25 to 400 nM for various caspases, including caspases 1, 3, 8, and 9 . Its ability to inhibit apoptosis has been demonstrated in multiple studies:

  • Neuroprotection : In models of neurodegeneration, such as those induced by MPTP (a neurotoxin), this compound administration significantly reduced dopaminergic neuron apoptosis and preserved dopamine levels .
  • HIV Research : In SIV-infected rhesus macaques, this compound reduced spontaneous and activation-induced apoptosis of CD4+ T cells, maintaining immune function during viral infection .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound in various biological contexts:

  • Neuroinflammation : In a model of sarin-induced neuroinflammation, this compound demonstrated protective effects by inhibiting caspase activation, thereby reducing inflammatory responses .
  • Cancer Models : this compound has been used to investigate the role of apoptosis in cancer cell survival. For instance, it was shown to enhance the efficacy of chemotherapy by preventing tumor cell death during treatment .
  • Cardiovascular Research : Studies have indicated that this compound can mitigate apoptosis in cardiomyocytes under stress conditions, suggesting potential therapeutic roles in heart disease .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusModel TypeKey Findings
NeuroprotectionMPTP-induced neurodegenerationReduced apoptosis in dopaminergic neurons
HIV/SIV InfectionRhesus macaquesDecreased CD4+ T cell death; maintained immune response
NeuroinflammationSarin exposureAttenuated inflammatory response via caspase inhibition
Cancer TherapyVarious cancer cell linesEnhanced survival during chemotherapy

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Q-VD-OPh as a pan-caspase inhibitor?

this compound irreversibly inhibits caspases by targeting their active sites through a difluorophenoxymethylketone group. It exhibits broad-spectrum activity against caspases 1, 3, 8, and 9, with IC50 values ranging from 25 nM (caspase-3) to 430 nM (caspase-9). Unlike Z-VAD-FMK, it shows minimal off-target effects and lower cytotoxicity, making it suitable for long-term apoptosis studies .

Q. How does this compound compare to other caspase inhibitors (e.g., Z-VAD-FMK) in experimental settings?

this compound outperforms Z-VAD-FMK in specificity and toxicity profiles. For example, at 50 μM, this compound inhibits >90% of caspase-3 activity without inducing necrotic cell death, whereas Z-VAD-FMK may require higher concentrations (≥100 μM) and can exhibit cytotoxicity .

Q. What are the recommended concentrations for in vitro and in vivo applications?

  • In vitro : 5–100 μM in cell culture media (e.g., WEHI 231 cells) to inhibit DNA laddering and PARP cleavage .
  • In vivo : 1 mg/kg (intraperitoneal) in rodent models for neuroprotection or myocardial injury studies .
  • Ex vivo : 36.4 µg/mL in brain slice cultures to reduce caspase-3 cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in specific models?

In studies where this compound fails to inhibit apoptosis-related outcomes (e.g., EPEC-induced epithelial barrier disruption), researchers should:

  • Verify caspase-independent pathways (e.g., mitochondrial permeabilization).
  • Use complementary assays (e.g., LDH release, TUNEL staining) to confirm apoptosis inhibition .
  • Compare results with caspase-3/7 activity assays to validate target engagement .

Q. How should this compound be optimized in co-treatment studies (e.g., with BH3 mimetics)?

  • Dose : 30 μM this compound combined with 10 μM ABT-737 (a BH3 mimetic) in BCL-xL-dependent cells effectively uncouples mitochondrial permeabilization from caspase activation .
  • Timing : Pre-treat cells with this compound for 1 hour before adding other agents to ensure caspase inhibition .

Q. What experimental controls are critical when using this compound in apoptosis assays?

  • Vehicle control : Include DMSO at equivalent concentrations (e.g., 0.1–0.5%) to rule out solvent effects .
  • Negative enantiomer control : Use (R)-Q-VD-OPh (less active enantiomer) to confirm stereospecific inhibition .
  • Caspase activity validation : Measure residual caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .

Methodological and Technical Questions

Q. How can caspase inhibition be validated in a novel experimental system?

  • Step 1 : Titrate this compound (5–100 μM) and measure caspase-3/7 activity using substrates like Ac-DEVD-pNA.
  • Step 2 : Assess downstream markers (e.g., PARP cleavage by Western blot) .
  • Step 3 : Confirm apoptosis suppression via Annexin V/PI flow cytometry or DNA fragmentation assays .

Q. Does this compound effectively cross the blood-brain barrier (BBB) in preclinical models?

Yes. In TgCRND8 mice (an Alzheimer’s model), this compound (10 mg/kg, i.p.) reduces caspase-7 activation and tau pathology in brain tissues, confirming BBB penetration. For quantification, measure caspase-3 activity in brain homogenates post-administration .

Q. Data Contradiction Analysis

Example : In EPEC-infected T84 monolayers, this compound (50 μM) did not restore transepithelial resistance (TER), suggesting apoptosis-independent barrier disruption .
Resolution :

  • Use live-cell imaging to confirm absence of apoptotic morphology (e.g., membrane blebbing).
  • Test alternative inhibitors (e.g., necroptosis inhibitors like Necrostatin-1) to identify dominant cell death pathways .

Properties

IUPAC Name

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647322
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135695-98-5
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.